molecular formula C27H54 B14301010 Heptacos-8-ene CAS No. 121141-88-6

Heptacos-8-ene

Cat. No.: B14301010
CAS No.: 121141-88-6
M. Wt: 378.7 g/mol
InChI Key: HJAAAROXSYMFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptacos-8-ene is a long-chain hydrocarbon with the molecular formula C27H54 It is an alkene, characterized by the presence of a double bond at the 8th carbon position in its 27-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptacos-8-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols . For instance, a long-chain alcohol can be dehydrated using an acid catalyst to form the corresponding alkene. Another method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Heptacos-8-ene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.

    Substitution: this compound can undergo substitution reactions, particularly at the allylic position (the carbon adjacent to the double bond).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Major Products

    Oxidation: Depending on the extent of oxidation, products can include heptacosanol (alcohol), heptacosanal (aldehyde), or heptacosanoic acid (carboxylic acid).

    Reduction: The major product is heptacosane.

    Substitution: Allylic bromides or other substituted derivatives.

Scientific Research Applications

Heptacos-8-ene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.

    Biology: this compound is found in the cuticular hydrocarbons of insects and is studied for its role in chemical communication and as a protective barrier.

    Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.

    Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long carbon chain and hydrophobic nature.

Mechanism of Action

The mechanism of action of heptacos-8-ene in biological systems involves its interaction with cell membranes and other hydrophobic environments. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations, such as addition and substitution reactions.

Comparison with Similar Compounds

Heptacos-8-ene can be compared with other long-chain alkenes, such as:

    Heptacos-1-ene: Similar in structure but with the double bond at the 1st carbon position.

    Heptacos-9-ene: Similar but with the double bond at the 9th carbon position.

    Heptacosane: The fully saturated analog of this compound.

Uniqueness

This compound is unique due to the position of its double bond, which influences its chemical reactivity and physical properties. The location of the double bond can affect the compound’s boiling point, melting point, and interaction with other molecules.

Properties

CAS No.

121141-88-6

Molecular Formula

C27H54

Molecular Weight

378.7 g/mol

IUPAC Name

heptacos-8-ene

InChI

InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h15,17H,3-14,16,18-27H2,1-2H3

InChI Key

HJAAAROXSYMFRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.